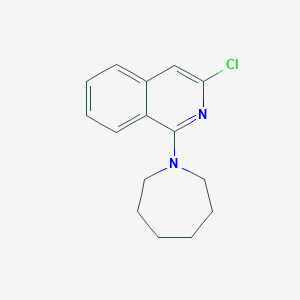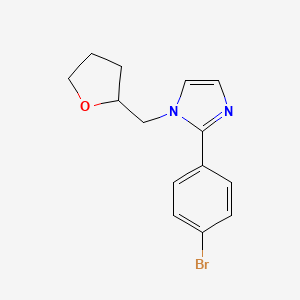
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole, also known as BPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPI is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline powder with a molecular formula of C14H14BrN2O, and a molecular weight of 315.18 g/mol.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. Furthermore, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole inhibits the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators, such as prostaglandins and cytokines. Furthermore, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has several advantages for lab experiments, including its ease of synthesis and its potential as a fluorescent probe for the detection of metal ions. However, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole. One potential direction is the development of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the investigation of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Furthermore, the study of the mechanism of action of 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole could provide insights into the regulation of enzyme activity and gene expression.
Synthesis Methods
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole can be synthesized using various methods, including the reaction of 4-bromobenzaldehyde with oxalyl chloride, followed by the reaction with 1-(2-hydroxyethyl)imidazole. The resulting product is then reacted with sodium hydride and 2-chloroethyl ethyl ether to obtain 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole. Other methods include the reaction of 4-bromobenzaldehyde with 1-(2-hydroxyethyl)imidazole in the presence of a catalyst, or the reaction of 4-bromobenzaldehyde with 1-(2-hydroxyethyl)imidazole in the presence of a base.
Scientific Research Applications
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been shown to exhibit promising antitumor, anti-inflammatory, and antimicrobial activities. In addition, 2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(oxolan-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-5-3-11(4-6-12)14-16-7-8-17(14)10-13-2-1-9-18-13/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFWFSCLPZVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN=C2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(oxolan-2-ylmethyl)imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
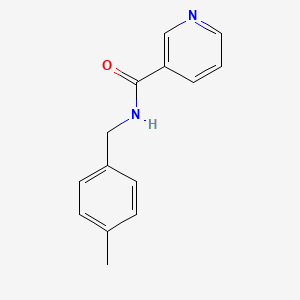
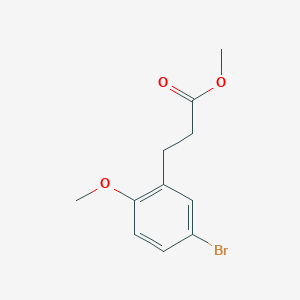
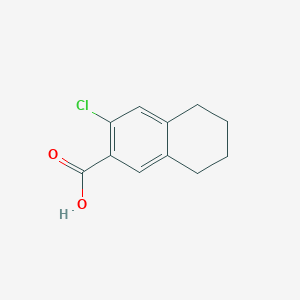
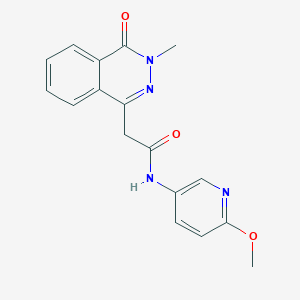

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
